1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide is a heterocyclic compound that has gained significant attention in medicinal chemistry, particularly for its potential as a fibroblast growth factor receptor (FGFR) inhibitor. This compound is characterized by a fused pyrrole and pyridine ring system with a sulfonamide group, which enhances its biological activity and makes it a valuable scaffold for the development of various pharmacologically active agents. The compound's unique structural features contribute to its promising applications in cancer therapy and other therapeutic areas.
1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide can be classified under the broader category of sulfonamides, which are organic compounds containing a sulfonamide functional group. It is also categorized as a pyrrolopyridine derivative due to its fused ring structure. The compound's chemical identity can be referenced through its CAS Registry Number 1882065-27-1, and it has been studied extensively for its interactions with biological macromolecules and its potential therapeutic effects.
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide typically involves several key steps:
The molecular formula for 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide is C₈H₈N₂O₂S, with a molecular weight of approximately 184.23 g/mol. The structure features a fused pyrrole and pyridine ring system with a sulfonamide group attached at the 1-position of the pyridine ring.
The compound's structural characteristics can be represented as follows:
1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide undergoes various chemical reactions that are crucial for its functionalization and application:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacological profiles.
The mechanism of action for 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide primarily involves its interaction with FGFRs. Upon binding to these receptors:
This mechanism highlights the potential of 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide as an effective therapeutic agent in cancer treatment.
Relevant data from physicochemical studies can provide insights into optimal storage conditions and handling procedures for this compound.
1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide has several significant applications in scientific research:
This compound represents a valuable tool in both basic research and drug development efforts aimed at targeting specific pathways involved in cancer biology.
The molecular hybridization of privileged heterocyclic scaffolds with established pharmacophores represents a cornerstone of modern medicinal chemistry. 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide exemplifies this strategy, merging the versatile pyrrolopyridine core with the biologically active sulfonamide motif. This hybrid architecture leverages the complementary pharmacological properties of both subunits: the pyrrolopyridine framework offers exceptional hydrogen-bonding capabilities critical for kinase hinge-region interactions, while the sulfonamide group enhances target specificity and modulates physicochemical properties. Such dual functionality positions this chemical class as a promising template for developing inhibitors against oncology and neurodegeneration targets, particularly where traditional monofunctional agents face limitations in potency or selectivity [1] [6].
Table 1: Core Structural Attributes of 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide
Structural Component | Role in Drug Design | Key Interactions |
---|---|---|
Pyrrolopyridine Core (1H-Pyrrolo[3,2-b]pyridine) | Serves as a bioisostere for purines; planar geometry facilitates DNA/protein intercalation | Hydrogen bond donation (N-H) and acceptance (pyridinic N) |
Sulfonamide Group (-SO₂NH₂) | Enhances solubility, modulates membrane permeability, acts as a metal-chelating moiety | Forms hydrogen bonds with Lys/Arg residues; coordinates catalytic metal ions |
Fused Ring System | Provides rigidity for precise spatial orientation of pharmacophores | π-π stacking with aromatic residues (e.g., Phe, Tyr) |
The 1H-pyrrolo[3,2-b]pyridine nucleus (a 7-azaindole isomer) is a nitrogen-enriched bicyclic scaffold renowned for its kinase inhibitory potential. Its planar structure enables deep penetration into the ATP-binding cleft of kinases, where the pyrrole N-H acts as a hydrogen bond donor and the pyridine nitrogen serves as an acceptor. This dual functionality mimics purine nucleobases, allowing competitive displacement of ATP. Recent studies demonstrate that substitution at the 1-position with sulfonamide amplifies this intrinsic activity by introducing additional hinge-binding interactions. For example, derivatives like ethyl 4-morpholino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (structurally analogous to the [3,2-b] system) exhibit IC₅₀ values of 22.3 ± 0.1 µg/mL against MCF-7 breast cancer cells via EGFR kinase inhibition, where the sulfonamide moiety hydrogen-bonds with LYS721 within the catalytic pocket [1] [5].
In RSK2 (Ribosomal S6 Kinase 2) inhibition, critical for triple-negative breast cancer, phenyl sulfonamide-pyrrolo[2,3-b]pyridine carboxamide hybrids (e.g., compound B1) achieve sub-nanomolar potency (IC₅₀ = 1.7 nM). Structural analyses confirm the sulfonamide oxygen forms a critical hydrogen bond with LEU-74, stabilizing the DFG-out kinase conformation. This translates to potent in vivo tumor growth inhibition (TGI = 54.6%) in MDA-MB-468 xenograft models [9]. The scaffold’s versatility is further evidenced in NADPH oxidase 2 (NOX2) inhibitors like GSK2795039 (a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine analogue), which mitigates neuroinflammation by blocking superoxide generation at the NADPH binding site [6].
Table 2: Kinase Inhibition Profiles of Pyrrolopyridine-Sulfonamide Hybrids
Compound | Target Kinase | IC₅₀/EC₅₀ | Cancer Cell Line Activity | Key Binding Residues |
---|---|---|---|---|
6g [5] | EGFR | 22.3 µg/mL | MCF-7 (Breast) | LYS721, PHE832 |
B1 [9] | RSK2 | 1.7 nM | MDA-MB-468 (Breast) | LEU74 (H-bond) |
GSK2795039 [6] | NOX2 | Not reported | HMC3 microglia (Neuroprotective) | NADPH pocket residues |
Sulfonamides transcend their traditional role as antibacterial agents, emerging as versatile pharmacophores in targeted cancer therapies. Their capacity to act as bioisosteres for carboxylates, phosphates, or amides enables precise modulation of drug-receptor interactions. In the context of pyrrolopyridine hybrids, the sulfonamide group (-SO₂NH₂) serves three primary functions:
Notably, the sulfonamide’s conformational flexibility allows "tuning" of steric and electronic parameters. Chloro or nitro substituents on the sulfonamide aryl ring enhance potency, as evidenced by 1-(arylsulfonyl)-4-morpholino-1H-pyrrolo[2,3-b]pyridines, where electron-withdrawing groups deepen hydrophobic pocket penetration [1] [10].
The strategic fusion of pyrrolopyridine and sulfonamide motifs evolved through three key phases:
A 2025 molecular docking study highlights compound 6g (binding energy: -10.83 kcal/mol against EGFR) as a benchmark hybrid, where the sulfonamide anchors to the hinge region while the morpholine solubilizes the complex. This exemplifies the scaffold’s maturity in structure-based design [5].
Table 3: Evolution of Key Pyrrolopyridine-Sulfonamide Hybrids
Compound Class | Year | Key Advance | Biological Target |
---|---|---|---|
N1-Sulfonylated 7-azaindoles | ~2010 | Regioselective N1 functionalization | Kinases (broad) |
4-Morpholino-1-(arylsulfonyl)pyrrolo[2,3-b]pyridines | 2016 | Morpholine-enhanced solubility & activity | EGFR, MCF-7/A549 cells [1] |
3-(Indolinyl)-4-(pyrazole-sulfonamide)pyrrolopyridines | 2025 | Blood-brain barrier penetration | NOX2 (Neuroprotection) [6] |
RSK2 inhibitors (e.g., B1) | 2024 | Sub-nanomolar enzyme inhibition | RSK2, TNBC [9] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2